3-三甲基甲硅烷基-2-恶唑烷酮

描述

3-Trimethylsilyl-2-oxazolidinone is used as a silylating agent for carboxylic acids, 1,3-dicarbonyl compounds, and hydroxyl compounds . It is also used as a pharmaceutical intermediate . It has been reported to be a multifunctional additive that not only removes H2O and HF from the electrolyte but also inhibits the decomposition of NaPF6 and improves the stability of FEC-containing electrolytes .

Synthesis Analysis

The synthesis of 3-Trimethylsilyl-2-oxazolidinone involves the use of N-trimethylsilyl-2-oxazolidinone (TMSO) with triflic acid as a catalyst for the silylation of ketones, alcohols, mercaptans, and carboxylic acids . It has been reported that TMSO promotes the dissociation of LiPF6, prevents the hydrolysis of ion-paired LiPF6, and scavenges HF in the electrolyte .Molecular Structure Analysis

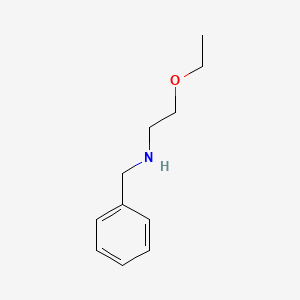

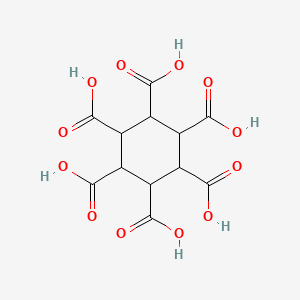

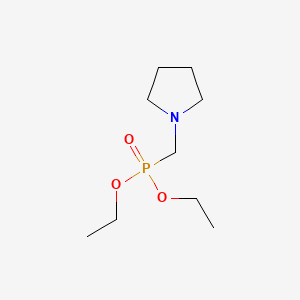

The molecular structure of 3-Trimethylsilyl-2-oxazolidinone can be viewed using Java or Javascript . The molecular formula is C6H13NO2Si .Chemical Reactions Analysis

3-Trimethylsilyl-2-oxazolidinone is a silylating agent, useful for the silylation of carboxylic acids, 1,3-dicarbonyl compounds, and hydroxy compounds . It has been reported to inhibit the decomposition of NaPF6 and improve the stability of FEC-containing electrolytes .Physical And Chemical Properties Analysis

The molecular weight of 3-Trimethylsilyl-2-oxazolidinone is 159.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 . The exact mass is 159.071555192 g/mol , and the monoisotopic mass is 159.071555192 g/mol . The topological polar surface area is 29.5 Ų , and it has a heavy atom count of 10 . The physical state at 20 degrees Celsius is liquid , and the density is 1.046 g/mL at 20 degrees Celsius .科学研究应用

抗菌剂合成

3-三甲基甲硅烷基-2-恶唑烷酮在合成有效的抗菌剂中起着至关重要的作用。使用该化合物合成的恶唑烷酮对耐多药革兰氏阳性菌感染有效。例如,强效恶唑烷酮 U-100592 和 U-100766 的合成涉及使用 3-三甲基甲硅烷基-2-恶唑烷酮衍生物。这些化合物对一系列耐药菌株(包括葡萄球菌、链球菌和肠球菌)表现出有希望的体外和体内活性,活性与万古霉素相当 (Brickner 等,1996)。

不对称合成

3-三甲基甲硅烷基-2-恶唑烷酮在不对称合成中也很重要。例如,它用于各种化合物的立体选择性合成。一项研究重点介绍了它在创建立体选择性 α-唾液酸 C-糖苷中的应用,这对于开发某些生物分子至关重要 (Noel 等,2012)。另一个例子是它在手性羧酸合成中的作用,其中 3-三甲基甲硅烷基-2-恶唑烷酮衍生物作为合成过程中的中间体,展示了该化合物在创建复杂分子结构方面的多功能性 (Coleman, 2008)。

药理学研究

在药理学研究中,3-三甲基甲硅烷基-2-恶唑烷酮所属的恶唑烷酮类显示出相当大的前景。这些化合物因其抑制细菌蛋白质合成的潜力而受到研究,为治疗对其他抗生素产生耐药性的感染提供了新途径。例如,恶唑烷酮衍生物利奈唑胺对各种革兰氏阳性菌有效 (Swaney 等,1998)。

开发更安全的抗菌剂

研究重点是开发具有减少副作用(如单胺氧化酶抑制)的恶唑烷酮。这导致发现了具有改进安全性特征的新型恶唑烷酮衍生物,进一步证明了 3-三甲基甲硅烷基-2-恶唑烷酮在创建多种药物化合物中的效用 (Reck 等,2005)。

作用机制

Target of Action

3-Trimethylsilyl-2-oxazolidinone (TMSO) is primarily used as a multifunctional additive in rechargeable sodium batteries . Its main targets are the electrolyte in the battery and the sodium metal anode .

Mode of Action

TMSO interacts with its targets by removing water (H2O) and hydrogen fluoride (HF) from the electrolyte . It also inhibits the decomposition of sodium hexafluorophosphate (NaPF6), thereby enhancing the stability of the electrolyte that contains fluoroethylene carbonate (FEC) .

Biochemical Pathways

The primary biochemical pathway affected by TMSO involves the formation of a stable cathode electrolyte interface (CEI) layer on the surface of sodium vanadium phosphate (Na3V2(PO4)3, NVP) . This process helps to mitigate cracking and structural pulverization of the NVP cathode, thereby imparting long-term cycling stability .

Pharmacokinetics

While specific ADME properties for TMSO are not readily available, it’s known that TMSO is a liquid with a density of 1.046 g/mL at 20 °C . It has a boiling point of 87-89 °C/0.8 mmHg and is sensitive to moisture . It hydrolyzes with water, indicating that it may undergo chemical changes in the presence of water .

Result of Action

The action of TMSO results in improved stability and performance of rechargeable sodium batteries . Specifically, a sodium metal battery with an optimized electrolyte shows stable cycling performance, maintaining a capacity retention rate of 93.1% after 1400 cycles at room temperature and an even higher rate of 96.6% after 270 cycles at 55°C .

Action Environment

The action of TMSO is influenced by environmental factors such as temperature and the presence of water. As TMSO is sensitive to moisture , it’s important to control the water content in the environment to ensure its effective action. Additionally, the performance of the sodium metal battery with TMSO varies with temperature, showing higher capacity retention at 55°C compared to room temperature .

安全和危害

3-Trimethylsilyl-2-oxazolidinone is classified as a flammable liquid (Category 4, H227) . It is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . Containers should be kept securely sealed when not in use .

未来方向

3-Trimethylsilyl-2-oxazolidinone has been reported to be a multifunctional additive that not only removes H2O and HF from the electrolyte but also inhibits the decomposition of NaPF6 and improves the stability of FEC-containing electrolytes . This suggests potential future directions in the field of rechargeable sodium batteries .

生化分析

Biochemical Properties

3-Trimethylsilyl-2-oxazolidinone plays a significant role in biochemical reactions, particularly as a silylating agent. It is commonly used for the silylation of carboxylic acids, 1,3-dicarbonyl compounds, and hydroxy compounds . This compound interacts with various enzymes and proteins, facilitating the modification of biomolecules to enhance their stability and reactivity. For instance, it can form stable complexes with hydroxyl groups, thereby protecting them from unwanted reactions .

Cellular Effects

The effects of 3-Trimethylsilyl-2-oxazolidinone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to stabilize the electrolyte interface in sodium metal batteries, which can be extrapolated to its potential effects on cellular membranes . By forming stable interfaces, it may help maintain cellular integrity and function under various conditions.

Molecular Mechanism

At the molecular level, 3-Trimethylsilyl-2-oxazolidinone exerts its effects through specific binding interactions with biomolecules. It acts as a silylating agent, facilitating the formation of trimethylsilyl derivatives of various functional groups . This modification can inhibit or activate enzymes by altering their active sites or substrate binding properties. Additionally, it can influence gene expression by modifying the chemical environment of DNA and RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Trimethylsilyl-2-oxazolidinone change over time due to its stability and degradation properties. This compound is sensitive to moisture and heat, which can lead to its degradation . Long-term studies have shown that it can maintain its activity and stability under controlled conditions, but its effectiveness may diminish over time if exposed to adverse environmental factors .

Dosage Effects in Animal Models

The effects of 3-Trimethylsilyl-2-oxazolidinone vary with different dosages in animal models. At lower doses, it can effectively modify biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular functions and causing oxidative stress . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.

Metabolic Pathways

3-Trimethylsilyl-2-oxazolidinone is involved in various metabolic pathways, primarily through its role as a silylating agent. It interacts with enzymes and cofactors that facilitate the transfer of trimethylsilyl groups to target molecules . This interaction can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Trimethylsilyl-2-oxazolidinone is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by its chemical properties, such as polarity and solubility . This compound can be selectively transported to specific cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 3-Trimethylsilyl-2-oxazolidinone is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules and exerts its effects in a controlled manner .

属性

IUPAC Name |

3-trimethylsilyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2Si/c1-10(2,3)7-4-5-9-6(7)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKCYOUETBBMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195703 | |

| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43112-38-5 | |

| Record name | 3-(Trimethylsilyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43112-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043112385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethylsilyl)oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Trimethylsilyl-2-oxazolidinone (TMS-ON) enhance the performance of lithium-ion batteries (LIBs)?

A1: TMS-ON acts as a multifunctional additive in LIB electrolytes, specifically benefiting Ni-rich cathode materials. [] First, it promotes the dissociation of LiPF6, a common LIB electrolyte salt. [] This, in turn, improves ionic conductivity. [] Second, TMS-ON prevents the hydrolysis of LiPF6, which would otherwise produce detrimental acidic species like hydrofluoric acid (HF). [] Third, TMS-ON acts as an HF scavenger, further protecting the electrolyte and electrode materials. [] This multi-pronged approach stabilizes the solid-electrolyte interphase (SEI) on the Ni-rich cathode, preventing structural degradation and capacity fading. []

Q2: Can you elaborate on the role of TMS-ON as a "safe surrogate for highly toxic aziridine"? [, ]

A2: In the synthesis of the radiation sensitizer RB-6145, researchers sought a safer alternative to aziridine, a highly toxic compound. [, ] TMS-ON was successfully employed as a mild and safe substitute in a key step of the synthesis. [, ] This involved reacting TMS-ON with an epichlorohydrin derivative, ultimately leading to the formation of the desired RB-6145 enantiomers. [, ] This substitution highlights the potential of TMS-ON in improving the safety profiles of chemical syntheses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)